Phosphine, dimethyl(trifluoromethyl)-
CAS No.: 421-57-8
Cat. No.: VC20676145
Molecular Formula: C3H6F3P
Molecular Weight: 130.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 421-57-8 |
|---|---|
| Molecular Formula | C3H6F3P |
| Molecular Weight | 130.05 g/mol |
| IUPAC Name | dimethyl(trifluoromethyl)phosphane |
| Standard InChI | InChI=1S/C3H6F3P/c1-7(2)3(4,5)6/h1-2H3 |
| Standard InChI Key | HYUWEDBELZQAMO-UHFFFAOYSA-N |
| Canonical SMILES | CP(C)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
Phosphine, dimethyl(trifluoromethyl)-, systematically named dimethyl(trifluoromethyl)phosphane, features a trigonal pyramidal geometry at the phosphorus center. The trifluoromethyl group exerts a strong inductive effect, polarizing the P–CF₃ bond and reducing electron density at the phosphorus atom. This electronic perturbation enhances the ligand’s ability to stabilize electron-deficient metal centers, a property critical for catalytic applications .
Molecular Properties
The compound’s molecular weight is 130.05 g/mol, with a canonical SMILES representation of CP(C)C(F)(F)F. Spectroscopic characterization, including ³¹P NMR, reveals a chemical shift consistent with tertiary phosphines, while ¹⁹F NMR spectra exhibit a singlet for the equivalent fluorine atoms in the CF₃ group.
Table 1: Key Physical and Chemical Properties
| Property | Value |
|---|---|
| CAS Registry Number | 421-57-8 |
| Molecular Formula | C₃H₆F₃P |
| Molecular Weight | 130.05 g/mol |
| IUPAC Name | Dimethyl(trifluoromethyl)phosphane |
| Boiling Point | Not reported |
| Density | Not reported |
| Spectral Data (³¹P NMR) | δ ≈ −20 to −25 ppm (DMSO-d₆) |
Synthetic Methodologies
The synthesis of dimethyl(trifluoromethyl)phosphine involves strategies leveraging nucleophilic, electrophilic, and radical trifluoromethylation pathways. Two principal methods dominate the literature:
Thermal Decomposition of Silver Complexes
Haszeldine and West pioneered a route involving the thermal decomposition of silver iodide complexes containing trifluoromethylphosphine ligands. This method yields the free phosphine through controlled heating, though scalability remains a challenge due to the sensitivity of silver intermediates.
Transmetalation Reactions
An alternative approach employs transmetalation between tris(trifluoromethyl)phosphine (P(CF₃)₃) and methyl iodide. Sequential alkylation steps produce dimethyl(trifluoromethyl)phosphine, albeit with moderate yields due to competing side reactions .
Table 2: Comparison of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Thermal Decomposition | High purity | Low scalability |
| Transmetalation | Modular substituent variation | Moderate yields |
Coordination Chemistry and Metal Complexes
Dimethyl(trifluoromethyl)phosphine serves as a versatile ligand in transition metal chemistry, forming stable complexes with metals such as platinum, palladium, and nickel. Its electron-deficient nature facilitates strong σ-donation while minimizing backbonding, making it ideal for stabilizing high-oxidation-state metal centers.
Platinum Complexes
Reaction with platinum(II) chloride yields bis(dimethyl(trifluoromethyl)phosphine)dichloroplatinum(II) (PtCl₂[P(CH₃)₂CF₃]₂), a square-planar complex exhibiting catalytic activity in hydrogenation and cross-coupling reactions. X-ray crystallography confirms a Pt–P bond length of approximately 2.28 Å, consistent with strong metal-ligand interactions.
Catalytic Applications
The compound’s strong electron-withdrawing character enhances catalytic efficiency in reductive elimination reactions. For instance, palladium complexes incorporating this ligand demonstrate accelerated rates in aryl–aryl bond-forming processes, attributed to the destabilization of metal-centered intermediates .
Spectroscopic and Computational Insights
Advanced spectroscopic techniques and density functional theory (DFT) calculations provide deeper insights into the electronic structure of dimethyl(trifluoromethyl)phosphine. The CF₃ group’s inductive effect lowers the phosphorus atom’s electron density, as evidenced by a reduction in the ³¹P NMR chemical shift compared to trimethylphosphine. Computational models further predict a HOMO-LUMO gap of 6.2 eV, underscoring its stability under ambient conditions.
Emerging Applications and Future Directions
Recent studies explore its utility in asymmetric catalysis and as a precursor for trifluoromethylation reagents. For example, chiral derivatives of dimethyl(trifluoromethyl)phosphine show promise in enantioselective hydrogenation reactions, achieving enantiomeric excesses >90% for α,β-unsaturated ketones . Additionally, its potential role in photoredox catalysis is under investigation, leveraging the CF₃ group’s redox-active properties.
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